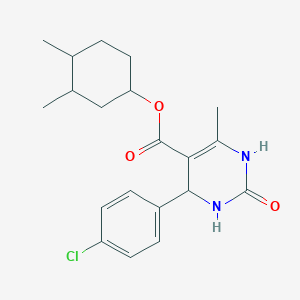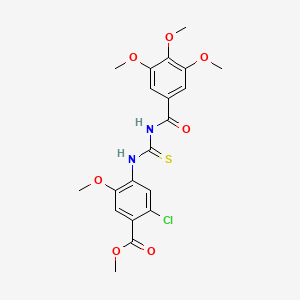
3-(3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-thioureido)-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-thioureido)-benzoic acid is a complex organic compound that features a combination of trichloro, iodo, benzoylamino, thioureido, and benzoic acid functional groups. Compounds with such diverse functional groups are often of interest in various fields of scientific research due to their potential biological and chemical activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-thioureido)-benzoic acid likely involves multiple steps, including the introduction of each functional group in a controlled manner. Typical synthetic routes may include:
Formation of the benzoylamino group: This could involve the reaction of a benzoyl chloride with an amine.
Introduction of the trichloroethyl group: This might be achieved through a nucleophilic substitution reaction.
Incorporation of the thioureido group: This could involve the reaction of an isothiocyanate with an amine.
Addition of the iodo group: This might be done through an electrophilic substitution reaction.
Formation of the benzoic acid group: This could involve the oxidation of a benzyl alcohol or the hydrolysis of a benzoyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The benzoic acid group can undergo oxidation reactions to form various derivatives.
Reduction: The trichloroethyl group can be reduced to form a dichloro or monochloro derivative.
Substitution: The iodo group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid group could form benzaldehyde or benzoic anhydride, while substitution of the iodo group could form various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound could be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Its unique structure might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its diverse functional groups.
Mecanismo De Acción
The mechanism of action of 3-(3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-thioureido)-benzoic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Inhibition of enzymes: The compound might inhibit specific enzymes by binding to their active sites.
Interaction with receptors: The compound might interact with specific receptors on cell surfaces, modulating their activity.
Disruption of cellular processes: The compound might disrupt specific cellular processes, such as DNA replication or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-benzoic acid: Lacks the thioureido group.
3-(3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-ureido)-benzoic acid: Contains a ureido group instead of a thioureido group.
3-(3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-amino)-benzoic acid: Contains an amino group instead of a thioureido group.
Uniqueness
The uniqueness of 3-(3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-thioureido)-benzoic acid lies in its combination of functional groups, which might confer unique chemical and biological properties. The presence of the thioureido group, in particular, could influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C17H13Cl3IN3O3S |
|---|---|
Peso molecular |
572.6 g/mol |
Nombre IUPAC |
3-[[2,2,2-trichloro-1-[(3-iodobenzoyl)amino]ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C17H13Cl3IN3O3S/c18-17(19,20)15(23-13(25)9-3-1-5-11(21)7-9)24-16(28)22-12-6-2-4-10(8-12)14(26)27/h1-8,15H,(H,23,25)(H,26,27)(H2,22,24,28) |
Clave InChI |
HUGMQXRZXJXRAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoate](/img/structure/B11704528.png)

![N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11704549.png)
![4-Methoxy-N'-[(3E)-2-oxo-1-(prop-2-EN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B11704551.png)

![3-chloro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704555.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11704569.png)

![4-bromo-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11704581.png)




